In-Depth Technical Guide: 7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one
In-Depth Technical Guide: 7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one
CAS Number: 14509-66-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical whitepaper provides a comprehensive overview of the heterocyclic compound 7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one, identified by the CAS number 14509-66-1. While detailed biological studies on this specific molecule are limited in publicly accessible literature, this guide consolidates available information on its synthesis and physicochemical properties. Furthermore, it explores the broader context of the imidazopyrimidine scaffold, a class of compounds known for a wide range of pharmacological activities, to offer insights into the potential applications and areas of future research for 7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one. This document is intended to serve as a foundational resource for researchers and professionals in drug discovery and development.
Core Compound Identification and Properties
7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one is a bicyclic heterocyclic compound. Its structure features a fusion of an imidazole and a dihydropyrimidinone ring.
Table 1: Physicochemical Properties of 7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one
| Property | Value | Source |
| CAS Number | 14509-66-1 | N/A |
| Molecular Formula | C₆H₇N₃O | N/A |
| Molecular Weight | 137.14 g/mol | N/A |
| Canonical SMILES | C1C2=NC=NC2=NC(=O)C1 | N/A |
| InChI Key | Not available | N/A |
Synthesis and Experimental Protocols
Detailed synthesis protocols specifically for 7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one are not extensively reported in peer-reviewed literature. However, a documented use of this compound as a starting material for the synthesis of Nτ-n-butyl-histamine provides insight into one of its reactive properties.
Experimental Protocol: Synthesis of Nτ-n-butyl-histamine using 7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one
This protocol outlines the use of 7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one as a precursor.
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Reaction Step: 7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one (2.9 g, 21 mmol) and iodobutane (4.3 g, 23 mmol) were combined and stirred in 50 mL of dimethylformamide (DMF).[1]
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Reaction Conditions: The mixture was maintained at 40°C overnight.[1]
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Work-up:
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The DMF solvent was removed under vacuum.[1]
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The resulting residue was refluxed in 40 mL of concentrated aqueous HCl overnight. During this step, the evolution of a purple vapor, indicative of gaseous iodine, was observed.[1]
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The aqueous HCl was completely removed by rotary evaporation, which also resulted in the sublimation of additional iodine.[1]
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To the final residue, 20 mL of 4 M aqueous NaOH was added, followed by extraction three times with 30 mL of dichloromethane.[1]
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This protocol demonstrates a synthetic application of the core compound, though it does not detail its own preparation. The synthesis of related imidazopyrimidine structures often involves the condensation of an aminopyrimidine with a suitable carbonyl compound or its equivalent.
Biological Activity and Therapeutic Potential (Inferred from Imidazopyrimidine Scaffold)
Imidazopyrimidines are recognized as a versatile scaffold in drug discovery due to their structural similarity to purines, allowing them to interact with a variety of biological targets.[2]
Potential Areas of Biological Investigation:
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Anticancer Activity: Many imidazopyrimidine derivatives have demonstrated potent anticancer effects.[3]
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Antiviral and Antifungal Properties: The scaffold has been a source of compounds with activity against various viral and fungal pathogens.[2]
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Anti-inflammatory Effects: Certain derivatives have shown promise as anti-inflammatory agents.[2]
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Kinase Inhibition: The imidazopyrimidine core is a key feature in several protein kinase inhibitors, which are crucial in cellular signaling pathways implicated in numerous diseases.[2]
Given the rich pharmacology of the imidazopyrimidine class, it is plausible that 7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one could exhibit interesting biological activities. Further screening and experimental evaluation are necessary to determine its specific pharmacological profile.
Signaling Pathways and Mechanisms of Action (Hypothetical)
As no specific biological targets for 7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one have been identified, any discussion of its involvement in signaling pathways remains speculative. However, based on the activities of related compounds, one could hypothesize potential mechanisms of action.
For instance, if the compound were to exhibit anticancer properties, it might act as an inhibitor of key signaling proteins such as protein kinases, which are often dysregulated in cancer cells.[2]
Hypothetical Experimental Workflow for Target Identification
The following diagram illustrates a potential workflow for identifying the biological targets and mechanism of action of 7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one.
Caption: A logical workflow for the initial biological evaluation of 7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one.
Conclusion and Future Directions
7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one (CAS: 14509-66-1) is a heterocyclic compound with a well-defined chemical structure. While its direct biological activity and therapeutic applications are yet to be thoroughly investigated, its core imidazopyrimidine scaffold is of significant interest in medicinal chemistry. The diverse pharmacological profiles of related compounds suggest that this molecule could be a valuable starting point for the development of novel therapeutic agents.
Future research should focus on:
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Developing and optimizing a robust synthesis protocol for 7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one.
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Conducting broad-spectrum biological screening to identify potential therapeutic areas.
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Performing structure-activity relationship (SAR) studies by synthesizing and testing a library of derivatives to optimize potency and selectivity.
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Elucidating the mechanism of action and identifying the specific molecular targets of any active compounds derived from this scaffold.
This technical guide serves as a call to the scientific community to explore the untapped potential of this and other under-investigated heterocyclic compounds.
